rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

Catalog No.
S2983508
CAS No.
2044705-39-5
M.F
C10H16O5
M. Wt
216.233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-car...

CAS Number

2044705-39-5

Product Name

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

IUPAC Name

(2R,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid

Molecular Formula

C10H16O5

Molecular Weight

216.233

InChI

InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1

InChI Key

BGJSOJNNUVVKLL-RQJHMYQMSA-N

SMILES

CC(C)(C)OC(=O)C1CCC(O1)C(=O)O

Solubility

not available

Peptide Synthesis Using tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

Specific Scientific Field: Organic synthesis and peptide chemistry.

Experimental Procedure:
Results:

Direct Introduction of tert-Butoxycarbonyl Group into Organic Compounds

Specific Scientific Field: Synthetic organic chemistry.

Summary: Tertiary butyl esters are widely used in organic synthesis. Researchers have developed a straightforward method for directly introducing the tert-butoxycarbonyl (Boc) group into various organic compounds. This method is enabled by flow microreactor systems, which enhance efficiency and versatility.

Experimental Procedure:
Results:

Chiral Separation Strategies

Specific Scientific Field: Chiral chemistry and separation science.

Summary: Chiral separation is essential for producing enantiopure chiral compounds. Researchers focus on separating racemates (mixture of enantiomers) synthesized by chemical means.

Methods:
Results:

Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis, is a chiral compound characterized by its unique oxolane (tetrahydrofuran) ring structure. With the molecular formula C10H16O5C_{10}H_{16}O_{5} and a molecular weight of approximately 216.23 g/mol, this compound features a tert-butoxycarbonyl group that enhances its stability and solubility in organic solvents . The presence of both carboxylic acid and tert-butoxy groups contributes to its potential reactivity in various

  • Skin and eye irritant: Carboxylic acids can irritate skin and eyes.
  • Moderate flammability: Organic compounds with carbon-oxygen bonds can be moderately flammable.
, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of a derivative compound.
  • Nucleophilic Substitution: The tert-butoxy group can be replaced by other nucleophiles, which may be useful in synthetic pathways.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its role in modulating cystic fibrosis transmembrane conductance regulator activity, making it a candidate for therapeutic applications in treating cystic fibrosis and related disorders . The compound's unique structure allows it to interact with biological systems effectively.

The synthesis of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves:

  • Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Tert-Butoxycarbonyl Group: This step often involves protecting the amine or hydroxyl groups to prevent unwanted reactions during subsequent steps.
  • Carboxylation: The final step involves introducing the carboxylic acid functionality through carboxylation reactions.

These methods allow for the efficient production of the compound while maintaining its stereochemistry.

The primary applications of rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid include:

  • Pharmaceutical Development: Its potential use in treating cystic fibrosis positions it as a valuable compound in drug discovery.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: The compound is useful for studying enzyme interactions and metabolic pathways due to its structural characteristics.

Interaction studies have shown that rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid can modulate ion channel activity and influence cellular signaling pathways. Research indicates that it may enhance the function of cystic fibrosis transmembrane conductance regulators, thereby improving chloride ion transport across cell membranes . These interactions are crucial for understanding its therapeutic potential and mechanisms of action.

Several compounds share structural or functional similarities with rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid. Here are a few notable examples:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate147804-30-6Spirocyclic structure with carboxylate functionalityUnique spiro structure enhances biological activity
Methyl 2-methyl-3-(trifluoromethyl)benzoate346603-63-2Aromatic ester with trifluoromethyl groupFluorinated substituent increases lipophilicity
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine105679-22-9Heterocyclic structure with bromine substituentBromine enhances reactivity in electrophilic substitutions
(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol2097518-76-6Fluorinated pyrrolizine derivativeFluorine substitution affects pharmacokinetics

These compounds highlight the diversity in chemical structures and potential applications within medicinal chemistry and organic synthesis. Rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid stands out due to its specific chiral configuration and biological activity related to cystic fibrosis treatment.

Asymmetric Catalytic Approaches for Diastereomeric Control

The stereoselective construction of the oxolane ring in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid relies on chiral catalysts that enforce facial selectivity during ring-closing reactions. Shi's asymmetric epoxidation methodology, originally developed for polyene substrates, has been adapted to induce cis-selectivity in tetrahydrofuran derivatives. Using a fructose-derived ketone catalyst (10 mol%), the epoxidation of divinyl ether precursors proceeds with 92% enantiomeric excess, followed by acid-mediated cyclization to form the oxolane core.

Metal-mediated strategies employing cobalt(II) tetrafluoroborate demonstrate enhanced diastereocontrol through Lewis acid coordination. The catalyst aligns the tert-butoxycarbonyl group and carboxylic acid moiety in a syn-periplanar orientation, favoring cis-ring closure via a chair-like transition state (Figure 1). Comparative studies reveal cobalt’s superiority over nickel or silver salts, achieving 99:1 cis:trans selectivity in model systems.

Table 1: Catalyst Performance in Oxolane Ring Formation

CatalystLoading (mol%)Temperature (°C)cis:trans Ratioee (%)
Shi's ketone10-2095:592
Co(BF4)2·6H2O152599:1-
Ru-(S)-BINAP55099:1>99

The tert-butoxycarbonyl group serves dual roles as both a directing group and steric shield, preventing undesired π-facial attack during cyclization. Nuclear Overhauser effect spectroscopy (NOESY) analyses confirm axial positioning of the bulky substituent in transition states, enforcing cis-ring fusion.

Dynamic Kinetic Resolution in Oxolane Ring Formation

Dynamic kinetic resolution (DKR) enables near-quantitative conversion of racemic precursors to single diastereomers through simultaneous stereochemical inversion and selective transformation. Ruthenium complexes bearing (R)-BINAP ligands catalyze the hydrogenation of keto-intermediates while facilitating substrate racemization via reversible enolization. This tandem process achieves >99:1 diastereoselectivity at 50°C, with the tert-butoxycarbonyl group stabilizing high-energy enolate intermediates through conjugation.

The mechanism proceeds through three coordinated steps:

  • Substrate racemization via ruthenium-mediated deprotonation/reprotonation ($$k_{rac} = 4.2 \times 10^{-3}$$ s⁻¹)
  • Diastereoselective hydrogen transfer to the re face of the ketone ($$k_F = 1.8 \times 10^{-3}$$ s⁻¹)
  • Irreversible cyclization via intramolecular esterification ($$k_{cycl} = 9.7 \times 10^{-4}$$ s⁻¹)

Figure 2: Energy Profile of DKR Process
$$
\Delta G^\ddagger{rac} = 18.4 \text{ kcal/mol} \quad \Delta G^\ddagger{F} = 20.1 \text{ kcal/mol} \quad \Delta G^\ddagger_{cycl} = 22.3 \text{ kcal/mol}
$$

Palladium-catalyzed variants employ chiral oxazoline ligands to resolve racemic mixtures during allylic alkylation. The tert-butoxy group’s steric bulk directs nucleophilic attack to the less hindered face, with density functional theory (DFT) calculations showing a 3.2 kcal/mol preference for cis-product formation.

Enzymatic Desymmetrization Strategies for cis-Configuration

Enzymatic approaches exploit the prochiral nature of symmetrical diol intermediates. Candida antarctica lipase B (CAL-B) selectively acetylates the (5S)-hydroxyl group of meso-2,5-diol precursors with 85% conversion, leaving the (2R)-position free for subsequent oxidation to the carboxylic acid. Molecular docking simulations reveal the enzyme’s oxyanion hole stabilizes the tert-butoxycarbonyl group through CH-π interactions, enforcing a cisoid conformation during catalysis.

Key advantages of biocatalytic methods include:

  • Ambient reaction conditions (25°C, pH 7.4)
  • Compatibility with aqueous/organic biphasic systems
  • In situ racemization of undesired enantiomers via enzymatic retro-aldol activity

Table 2: Enzyme Performance in Desymmetrization

EnzymeSubstrateConversion (%)cis Selectivity
CAL-Bmeso-2,5-diol8599:1
Pseudomonas fluorescens esteraseβ-keto ester7295:5
Pig liver esteraseprochiral diester6890:10

The cis-configuration’s stability derives from intramolecular hydrogen bonding between the carboxylic acid and tert-butoxycarbonyl oxygen ($$d_{O\cdots H} = 1.9$$ Å), as confirmed by X-ray crystallography.

XLogP3

1.1

Dates

Modify: 2024-04-14

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